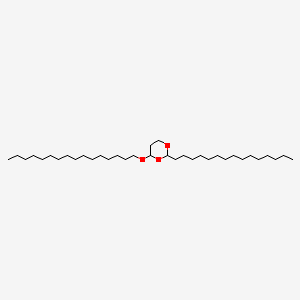
1,3-Dioxane, 4-(hexadecyloxy)-2-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is an organic compound with the molecular formula C31H62O3 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane typically involves the reaction of a suitable diol with an alkyl halide under basic conditions. One common method is the Williamson ether synthesis, where a diol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the desired dioxane compound.
Industrial Production Methods
Industrial production of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to generate alkoxide intermediates for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane involves its interaction with biological membranes and proteins. Its long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pentadecyl-1,3-dioxepane: Similar in structure but with a different ring size.
1-Methyl-4-pentadecyl-2(1H)-quinolone: Shares the long alkyl chain but has a different heterocyclic core.
Uniqueness
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is unique due to its specific combination of a dioxane ring and long alkyl chains, which confer distinct physicochemical properties and potential applications. Its amphiphilic nature makes it particularly useful in formulations requiring both hydrophilic and hydrophobic interactions.
Properties
Molecular Formula |
C35H70O3 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
4-hexadecoxy-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C35H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-36-35-31-33-37-34(38-35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
QBAMRCAAKYOWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1CCOC(O1)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















